molecular formula C15H15N B095203 1,4,9-Trimethylcarbazole CAS No. 18024-11-8

1,4,9-Trimethylcarbazole

Cat. No.: B095203
CAS No.: 18024-11-8
M. Wt: 209.29 g/mol
InChI Key: RHNKXMFRUHICPK-UHFFFAOYSA-N
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Description

1,4,9-Trimethylcarbazole is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their stability and diverse applications in various fields. The molecular formula of this compound is C15H15N, and it has a molecular weight of 209.2863 g/mol . This compound is characterized by the presence of three methyl groups attached to the carbazole core, specifically at positions 1, 4, and 9.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,9-Trimethylcarbazole can be synthesized through various methods. One common approach involves the methylation of carbazole using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent such as acetone or dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar methylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1,4,9-Trimethylcarbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,4,9-Trimethylcarbazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of 1,4,9-Trimethylcarbazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1,4,8-Trimethylcarbazole
  • 1,5,8-Trimethylcarbazole
  • 1,4,7-Trimethylcarbazole

Comparison: 1,4,9-Trimethylcarbazole is unique due to the specific positions of its methyl groups, which can influence its chemical reactivity and physical properties. Compared to other trimethylcarbazole isomers, this compound may exhibit different solubility, melting point, and reactivity patterns .

Properties

IUPAC Name

1,4,9-trimethylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-10-8-9-11(2)15-14(10)12-6-4-5-7-13(12)16(15)3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNKXMFRUHICPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170934
Record name Carbazole, 1,4,9-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727674
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

18024-11-8
Record name Carbazole, 1,4,9-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018024118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbazole, 1,4,9-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,9-Trimethylcarbazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U3C9D5VBD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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